3-Chloro-3-methylheptane
Description
Structural Classification and Isomeric Considerations of Heptyl Chlorides
Alkyl halides are categorized as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the halogen. In the case of 3-chloro-3-methylheptane, the chlorine atom is attached to a carbon that is bonded to three other carbon atoms, defining it as a tertiary alkyl halide. quora.comquora.com This structural characteristic significantly influences its chemical reactivity. quora.comquora.com
Heptyl chloride, with the general formula C7H15Cl, can exist in numerous isomeric forms. stenutz.eu Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. docbrown.info These structural variations in heptyl chlorides can arise from differences in the carbon chain (e.g., straight-chain vs. branched) or the position of the chlorine atom along the carbon skeleton. stenutz.eudocbrown.info For instance, 1-chloroheptane (B146330) is a primary alkyl halide, while 2-chloroheptane (B94523) is a secondary alkyl halide. stenutz.eu 3-Chloro-3-methylhexane is another example of a tertiary alkyl halide, isomeric with this compound but with a shorter main chain. nih.gov The specific arrangement of atoms in this compound, with its tertiary substitution, distinguishes its properties and reactivity from its other isomers.
Significance of Tertiary Alkyl Halides in Fundamental Organic Reaction Mechanism Studies
Tertiary alkyl halides, such as this compound, are of particular importance in the study of fundamental organic reaction mechanisms, most notably nucleophilic substitution (SN1) and elimination (E1) reactions. quora.comquora.commasterorganicchemistry.com
The structural nature of tertiary alkyl halides makes them ideal substrates for studying the SN1 reaction mechanism. quora.compressbooks.pub This is a two-step process where the first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. pressbooks.pubalevelchemistry.co.uk The stability of this carbocation is a crucial factor, and tertiary carbocations are significantly more stable than their secondary or primary counterparts due to hyperconjugation and inductive effects from the alkyl groups. quora.comjove.com The three alkyl groups surrounding the positively charged carbon in the tertiary carbocation intermediate of this compound help to disperse the positive charge, thus stabilizing the intermediate and facilitating its formation. quora.com This inherent stability of the tertiary carbocation intermediate makes the SN1 pathway highly favored for tertiary alkyl halides. quora.compressbooks.pub Conversely, the bulky nature of the three alkyl groups around the reaction center creates significant steric hindrance, which inhibits the backside attack required for the alternative SN2 mechanism. quora.comquora.com
In addition to substitution reactions, tertiary alkyl halides readily undergo elimination reactions, specifically the E1 mechanism. masterorganicchemistry.comuci.edu The E1 reaction also proceeds through a carbocation intermediate, the same one formed in the SN1 reaction. msu.edu In the second step of the E1 pathway, a weak base abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of an alkene. byjus.com The SN1 and E1 reactions are often in competition with each other, and the reaction conditions, such as the nature of the solvent and the temperature, can influence which pathway predominates. uci.edumsu.edu For example, higher temperatures tend to favor elimination over substitution. uci.edu The solvolysis of tertiary alkyl halides, where the solvent acts as the nucleophile or base, often yields a mixture of SN1 and E1 products. msu.educhegg.com
The study of reactions involving compounds like this compound provides valuable insights into the factors that govern these competing reaction pathways, including solvent effects and the stability of reaction intermediates. wiley.compearson.comvaia.com
Interactive Data Table for this compound
| Property | Value | Unit | Source |
| Molecular Weight | 148.67 | g/mol | chemeo.com |
| Normal Boiling Point | 416.64 | K | chemeo.com |
| Normal Melting Point | 212.26 | K | chemeo.com |
| Enthalpy of Vaporization | 36.49 | kJ/mol | chemeo.com |
| Enthalpy of Fusion | 13.26 | kJ/mol | chemeo.com |
| Critical Temperature | 598.52 | K | chemeo.com |
| Critical Pressure | 2490.03 | kPa | chemeo.com |
| Critical Volume | 0.521 | m³/kmol | chemeo.com |
| McGowan's Characteristic Volume | 135.820 | ml/mol | chemeo.com |
| Log10 of Water Solubility | -3.44 | chemeo.com | |
| Octanol/Water Partition Coefficient (logP) | 3.584 | chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5272-02-6 |
|---|---|
Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
3-chloro-3-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-4-6-7-8(3,9)5-2/h4-7H2,1-3H3 |
InChI Key |
XGAHNVWATDXDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tertiary Chloroalkanes, with Application to 3 Chloro 3 Methylheptane
Direct Halogenation Approaches to Tertiary Haloalkanes
Direct halogenation of alkanes via free-radical substitution is a fundamental method for introducing halogen atoms into a hydrocarbon framework. This process is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) into highly reactive halogen radicals. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
The reactivity of hydrogen atoms within an alkane towards radical abstraction is not uniform; it follows the order: tertiary > secondary > primary. This selectivity is attributed to the relative stability of the resulting alkyl radicals, with tertiary radicals being the most stable due to hyperconjugation. Consequently, when an alkane possessing a tertiary hydrogen, such as 3-methylheptane (B165616), undergoes free-radical chlorination, the substitution is favored at the tertiary position.
However, direct chlorination is often of limited preparative value for synthesizing a specific isomer. The reaction's selectivity, particularly with the highly reactive chlorine radical, is not absolute. For instance, the free-radical chlorination of 3-methylheptane can produce a mixture of all possible monochlorinated isomers, as all carbon atoms are chemically distinct. This results in a complex product mixture that is difficult to separate, rendering this method generally unsuitable for the clean synthesis of 3-chloro-3-methylheptane in a laboratory setting. Furthermore, the reaction can proceed to form polyhalogenated products, further complicating the product profile.
Alcohol-Based Synthetic Routes to Tertiary Chloroalkanes
A more reliable and controlled approach for the synthesis of tertiary chloroalkanes involves the nucleophilic substitution of the hydroxyl group from a corresponding tertiary alcohol. For the synthesis of this compound, the precursor is 3-methyl-3-heptanol (B1630388). Tertiary alcohols are particularly reactive in these substitutions because the reaction mechanism often proceeds through a stable tertiary carbocation intermediate.
The reaction of tertiary alcohols with concentrated hydrochloric acid is a straightforward and effective method for preparing tertiary chloroalkanes. Tertiary alcohols react readily with concentrated HCl, often by simply shaking the two reagents together at room temperature. This high reactivity means that a catalyst, such as zinc chloride (ZnCl₂) which is required for primary and secondary alcohols, is not necessary.
The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The key steps are:
Protonation of the Alcohol: The hydroxyl group of 3-methyl-3-heptanol is protonated by HCl to form a good leaving group, water.
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation (the 3-methylheptan-3-yl cation).
Nucleophilic Attack: The chloride ion (Cl⁻) acts as a nucleophile and attacks the planar carbocation.
Because the nucleophilic attack can occur from either face of the planar carbocation, if the starting alcohol is chiral, the reaction typically results in a racemic mixture of the R and S enantiomers of the product, 3-chloro-3-methylhexane.
Phosphorus halides are alternative reagents for converting alcohols to alkyl halides. Chloroalkanes can be synthesized by reacting an alcohol with either liquid phosphorus(III) chloride (PCl₃) or solid phosphorus(V) chloride (PCl₅).
The reaction with PCl₅ is often vigorous at room temperature and produces hydrogen chloride gas as a byproduct. While it is an effective method, its high reactivity can make it a less common choice for preparative synthesis compared to other methods.
The reaction of an alcohol with PCl₃ is another viable route. Typically, three moles of the alcohol react with one mole of PCl₃ to produce three moles of the alkyl chloride and one mole of phosphorous acid (H₃PO₃). These methods are effective for converting 3-methyl-3-heptanol into this compound.
Stereoselective Synthesis of Chiral Tertiary Chloroalkanes
The C3 atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The construction of such tertiary stereocenters, particularly all-carbon quaternary stereocenters found in many bioactive molecules, is a significant challenge in modern organic synthesis. This has driven the development of highly specialized stereoselective methods.
Achieving an excess of one enantiomer over the other (enantioselectivity) in the synthesis of chiral tertiary chloroalkanes requires advanced catalytic strategies. A powerful modern approach is the catalytic enantioconvergent substitution reaction. In these reactions, a chiral catalyst, often based on a transition metal like nickel, is used to convert a racemic mixture of a tertiary alkyl electrophile into a single, highly enantioenriched product.
These methods often proceed through radical pathways, where the chiral catalyst controls the stereochemical outcome of the bond-forming step. For a compound like this compound, this could involve the enantioconvergent coupling of a racemic tertiary halide with an appropriate organometallic nucleophile in the presence of a chiral nickel catalyst. Such methods represent the cutting edge of asymmetric synthesis, allowing for the creation of specific enantiomers of complex molecules.
When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. This is often achieved by forming a new carbon-carbon bond under the influence of an existing chiral element in the molecule or a chiral catalyst.
One established strategy involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a substrate could be attached to a chiral auxiliary, and a subsequent alkylation reaction to form a tertiary center would proceed with high diastereoselectivity due to the steric influence of the auxiliary.
Alternatively, catalyst-controlled diastereoselective reactions can be employed. For example, a nickel-catalyzed cross-coupling reaction has been developed that can couple racemic alkyl halides with prochiral enynes to generate products with control over both central and axial chirality, demonstrating a high level of diastereoselective control. These strategies are crucial for the synthesis of complex natural products and pharmaceuticals that contain multiple stereocenters.
Mechanistic Investigations of Unimolecular Reactions Involving 3 Chloro 3 Methylheptane
Unimolecular Nucleophilic Substitution (SN1) Reactions
The SN1 reaction, a unimolecular nucleophilic substitution, is a characteristic pathway for tertiary alkyl halides like 3-Chloro-3-methylheptane, particularly in the presence of weak nucleophiles and polar protic solvents. wikipedia.org The mechanism is a stepwise process involving a carbocation intermediate. masterorganicchemistry.comucalgary.ca
The rate law for the SN1 reaction of this compound is expressed as:
Rate = k[this compound]
This first-order dependence signifies that the nucleophile is not involved in the rate-determining step of the mechanism. masterorganicchemistry.comchemistrysteps.com
The SN1 mechanism for this compound proceeds through a multi-step sequence. ucalgary.ca
Step 1: Ionization (Rate-Determining Step): The first and slowest step is the spontaneous dissociation of the carbon-chlorine bond. ucalgary.cabyjus.com This endothermic process results in the formation of a tertiary carbocation (the 3-methylheptan-3-yl cation) and a chloride ion. byjus.com This step is the rate-determining step because it has the highest activation energy. libretexts.orgchemistrysteps.com
Step 2: Nucleophilic Attack: In the second step, a nucleophile rapidly attacks the electron-deficient carbocation. masterorganicchemistry.combyjus.com Because the carbocation is planar, this attack can occur from either face. openochem.org If the nucleophile is a neutral molecule, such as water or an alcohol, this step forms an oxonium ion intermediate. byjus.com
Step 3: Deprotonation: The final step, if necessary, is a rapid acid-base reaction where a base (often a solvent molecule) removes a proton from the oxonium ion to yield the final neutral substitution product. chemistrysteps.combyjus.com
The feasibility of the SN1 pathway for this compound is directly linked to the stability of the carbocation intermediate formed during the rate-determining step. ucalgary.ca
Structure: The intermediate, the 3-methylheptan-3-yl cation, is a tertiary carbocation. The central carbon atom is sp2 hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. libretexts.org It possesses an empty p orbital perpendicular to this plane. libretexts.org
Stability: The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org The 3-methylheptan-3-yl cation is highly stabilized by two key factors:
Inductive Effect: The three alkyl groups (methyl, ethyl, and butyl) attached to the positively charged carbon are electron-donating, pushing electron density toward the carbocation and dispersing the positive charge. libretexts.org
Hyperconjugation: The overlap of adjacent C-H and C-C sigma bonds with the empty p orbital of the carbocation further delocalizes the positive charge, increasing stability. chemistery.net
This high stability lowers the activation energy for its formation, making the SN1 reaction pathway favorable for tertiary halides like this compound. ucalgary.ca
The choice of solvent has a significant impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating the SN1 reaction of this compound. libretexts.orgyoutube.com
These solvents enhance the reaction rate by:
Solvating the Carbocation Intermediate: The lone pairs of electrons on the oxygen atom of a polar protic solvent can interact with and stabilize the carbocation intermediate. chemistery.net
Solvating the Leaving Group: The positively polarized hydrogen atoms of the solvent can form hydrogen bonds with the departing chloride ion, stabilizing it and facilitating the cleavage of the C-Cl bond. chemistery.netpressbooks.pub
Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions. libretexts.orglibretexts.org
| Solvent | Dielectric Constant | Relative Rate |
|---|---|---|
| Acetic Acid (CH₃CO₂H) | 6 | 1 |
| Methanol (B129727) (CH₃OH) | 33 | 4 |
| Water (H₂O) | 78 | 150,000 |
Data adapted from general observations of SN1 reactions. libretexts.org
While this compound is achiral, analyzing a chiral analogue such as (S)-3-chloro-3-methyloctane reveals the stereochemical consequences of the SN1 mechanism. openstax.org
Racemization: The reaction proceeds through an sp2-hybridized, planar carbocation intermediate, which is achiral. byjus.comreadchemistry.com The nucleophile can attack this planar intermediate from either the top or bottom face with nearly equal probability. libretexts.orgspcmc.ac.in This leads to the formation of an approximately 50:50 mixture of the two enantiomers (R and S products), a process known as racemization. openstax.orglibretexts.org The resulting product is typically optically inactive. openstax.org
Ion Pair Effects: In practice, complete racemization is rare. Often, a slight excess of the product with an inverted configuration is observed. openstax.orgreadchemistry.com This phenomenon is explained by the formation of an intimate ion pair . youtube.com Immediately after dissociation, the departing chloride ion remains in close proximity to the front face of the carbocation, temporarily shielding it. openstax.orglibretexts.org This shielding makes a nucleophilic attack on the back side slightly more likely, leading to a product mixture with slightly more inversion than retention of configuration. readchemistry.comyoutube.com For example, the hydrolysis of (S)-3-chloro-3-methylhexane results in a product that is partially racemized with a slight excess of the inverted product. libretexts.org
Unimolecular Elimination (E1) Reactions of Tertiary Haloalkanes
Unimolecular elimination (E1) reactions are another major pathway for tertiary haloalkanes and often compete with SN1 reactions. ck12.orgiitk.ac.in The E1 mechanism is also a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. byjus.comlibretexts.org
The E1 mechanism consists of:
Step 1: Formation of a Carbocation: This step is identical to the rate-determining step of the SN1 reaction, involving the unimolecular ionization of this compound to form the 3-methylheptan-3-yl cation. ck12.orglibretexts.org
Step 2: Deprotonation: A weak base, often the solvent, removes a proton from a carbon atom adjacent (a β-carbon) to the positively charged carbon. libretexts.orgyoutube.com The electrons from the C-H bond then form a π-bond, resulting in an alkene. libretexts.org
Mechanistic Parallels and Competition with SN1 Pathways
Once the 3-methylheptan-3-yl carbocation is formed, it can undergo one of two competing reaction pathways:
SN1 Pathway: The carbocation can be attacked by a nucleophile. In a solvolysis reaction, the solvent itself acts as the nucleophile. For instance, in methanol, the oxygen atom of the methanol molecule attacks the positively charged carbon, leading to the formation of an ether, 3-methoxy-3-methylheptane, after deprotonation.
E1 Pathway: The carbocation can lose a proton from an adjacent carbon atom to a base (which can also be the solvent). This results in the formation of an alkene.
The competition between SN1 and E1 pathways is a key area of investigation. The outcome of the reaction, in terms of the ratio of substitution to elimination products, is influenced by several factors, including the nature of the solvent, temperature, and the basicity of the nucleophile. Generally, higher temperatures and the use of weakly nucleophilic, but more basic, solvents favor the E1 pathway.
Regioselectivity of Alkene Formation: Zaitsev's Rule and Hofmann Product Considerations
The E1 elimination of this compound can theoretically yield multiple alkene isomers, depending on which adjacent proton is removed. The protons on the carbon atoms adjacent to the carbocation (C2 and C4) are available for abstraction.
The regioselectivity of this elimination is generally governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. In the case of the 3-methylheptan-3-yl carbocation, proton abstraction can occur from the C2 methylene (B1212753) group or the C4 methylene group.
Zaitsev Product: Removal of a proton from the C2 methylene group leads to the formation of 3-methylhept-2-ene. Removal of a proton from the C4 methylene group results in 3-methylhept-3-ene. Both of these are trisubstituted alkenes and are considered Zaitsev products. The relative stability between these two may be subtle, but both are expected to be favored over the Hofmann product.
Hofmann Product: Abstraction of a proton from the methyl group at C3 is not possible for the initial carbocation. However, if we consider the hydrogens on the ethyl group at C2, removal of a proton from the terminal methyl group (C1) is not possible in an E1 mechanism as it is not adjacent to the carbocation center. Therefore, the primary consideration is between the different Zaitsev products.
The general principle is that the transition state leading to the more stable alkene is lower in energy, resulting in a faster rate of formation. saskoer.ca
The potential alkene products from the E1 elimination of this compound are summarized in the table below:
| Alkene Product | Structure | Type |
| 3-Methylhept-2-ene | CH₃CH=C(CH₃)CH₂CH₂CH₂CH₃ | Zaitsev (Trisubstituted) |
| 3-Methylhept-3-ene | CH₃CH₂C(CH₃)=CHCH₂CH₂CH₃ | Zaitsev (Trisubstituted) |
Note: Stereoisomers (E/Z) of the alkene products are also possible and would need to be considered in a detailed product analysis.
While Zaitsev's rule is a reliable predictor for E1 reactions, the use of sterically bulky bases in E2 reactions can favor the formation of the less substituted (Hofmann) product. However, in the context of E1 reactions with non-bulky bases (like the solvent), the Zaitsev product is expected to predominate.
Studies on the Interplay and Competitive Nature of SN1 and E1 Mechanisms
The SN1 and E1 reactions of this compound are intrinsically linked through the common carbocation intermediate. The ratio of substitution to elimination products is a sensitive function of the reaction conditions.
Factors Influencing the SN1/E1 Ratio:
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions because they involve the breaking of an additional C-H bond. Therefore, increasing the reaction temperature will favor the E1 pathway over the SN1 pathway.
Solvent: The solvent plays a dual role as both the ionizing medium and a potential nucleophile or base.
Polarity: Polar protic solvents, such as water and alcohols, are effective at stabilizing the carbocation intermediate, thus promoting both SN1 and E1 reactions.
Nucleophilicity vs. Basicity: Solvents that are good nucleophiles but weak bases will favor the SN1 reaction. Conversely, solvents that are poor nucleophiles but relatively strong bases will favor the E1 reaction. For example, water is a better nucleophile than it is a base, often leading to a higher proportion of substitution products.
While specific product distribution data for this compound under various conditions is not available in the searched literature, general trends observed for tertiary alkyl halides can be applied. For instance, the solvolysis of a similar tertiary alkyl halide, 3-chloro-3-methylhexane, in a polar protic solvent like methanol is known to produce a mixture of both substitution and elimination products. study.com
The following table illustrates the expected major products under different hypothetical conditions for the reaction of this compound, based on general principles of unimolecular reactions.
| Condition | Predominant Pathway | Expected Major Product(s) |
| Methanol, low temperature | SN1 | 3-Methoxy-3-methylheptane |
| Methanol, high temperature | E1 | 3-Methylhept-2-ene and 3-Methylhept-3-ene |
| Water, room temperature | SN1 favored | 3-Methylheptan-3-ol |
It is important to note that these are predictions based on established mechanistic principles, and the actual product ratios would need to be determined experimentally.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy of Tertiary Chloroalkanes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. In the case of tertiary chloroalkanes such as 3-chloro-3-methylheptane, NMR provides detailed information about the electronic environment of individual protons and carbons, their connectivity, and the molecule's conformational dynamics.
Proton NMR (¹H NMR) spectroscopy of tertiary chloroalkanes is characterized by specific chemical shifts and complex spin-spin coupling patterns that arise from the influence of the chlorine substituent and the structure of the alkyl chains.
The presence of a highly electronegative chlorine atom in this compound causes significant deshielding of nearby protons. This deshielding effect, known as the inductive effect, withdraws electron density from adjacent atoms, leading to a downfield shift (higher ppm values) in the ¹H NMR spectrum. jove.comjove.comconductscience.com The magnitude of this effect is greatest for protons on the carbon atom alpha to the chlorine and diminishes with increasing distance (at the beta and gamma positions). jove.comlibretexts.org
In this compound, the protons on the methylene (B1212753) group of the ethyl substituent (C2) and the methylene group of the butyl substituent (C4) are alpha to the chlorine-bearing carbon. These protons are expected to resonate at a lower field compared to analogous protons in an unsubstituted alkane. libretexts.org For instance, protons on a carbon adjacent to a halogen in an alkyl halide typically appear in the range of 2.5–4.0 ppm. libretexts.org The methyl group directly attached to the tertiary carbon (C3) is also influenced by the chlorine atom, causing its signal to appear downfield relative to other methyl groups in the molecule. The inductive effect becomes almost negligible at the gamma position and beyond. jove.com
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (C1) | ~0.9 | Triplet |
| CH₂ (C2) | ~1.7 | Quartet |
| CH₃ (on C3) | ~1.5 | Singlet |
| CH₂ (C4) | ~1.6 | Multiplet |
| CH₂ (C5) | ~1.3 | Multiplet |
| CH₂ (C6) | ~1.3 | Multiplet |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
The ¹H NMR spectrum of this compound is expected to exhibit complex spin-spin coupling patterns due to the presence of multiple non-equivalent protons on adjacent carbon atoms. libretexts.org The multiplicity of a signal is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons. libretexts.org
The methyl protons of the ethyl group (C1) are adjacent to the two protons of the methylene group (C2), resulting in a triplet. The methylene protons (C2) are coupled to the three methyl protons (C1), leading to a quartet. The methyl group attached to the tertiary carbon (C3) has no adjacent protons, so its signal will appear as a singlet. docbrown.info The protons on the butyl chain (C4, C5, C6) will show more complex splitting patterns, often referred to as multiplets, due to coupling with non-equivalent protons on both sides. orgchemboulder.comlibretexts.orglibretexts.org For example, the methylene protons at C4 are coupled to the protons at C5, and this signal may appear as a triplet. However, if the coupling constants are different, more complex patterns like a doublet of doublets can emerge. libretexts.org When the chemical shifts of coupled protons are very similar, the splitting patterns can become distorted and overlap, leading to complex multiplets that are difficult to interpret precisely. orgchemboulder.comfiveable.mepressbooks.pub
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as conformational changes and hindered rotation around single bonds. youtube.comunibas.it In a molecule like this compound, rotation around the C-C bonds can be hindered due to the steric bulk of the substituents on the tertiary carbon.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, the rate of rotation can be slowed down significantly. If the rotational barrier is high enough, separate signals for different conformers (rotational isomers) may be observed. scielo.org.mx By analyzing the changes in the NMR spectrum as a function of temperature, including the coalescence temperature where two separate signals merge into one broad peak, it is possible to calculate the activation energy (rotational barrier) for the conformational exchange. nih.govnih.gov These studies provide valuable insights into the molecule's conformational preferences and the energetic landscape of its rotational motions. nih.govcopernicus.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single sharp peak, simplifying the spectrum compared to ¹H NMR. savemyexams.com
The chemical shift of a carbon atom in ¹³C NMR is highly sensitive to its electronic environment. Electronegative substituents like chlorine cause a significant downfield shift for the carbon atom to which they are attached (the alpha-carbon). libretexts.orglibretexts.org This deshielding effect is also observed for the adjacent beta-carbons, although to a lesser extent. libretexts.org
In this compound, the tertiary carbon atom bonded to the chlorine (C3) is expected to have the most downfield chemical shift among the sp³ hybridized carbons. The typical chemical shift range for a carbon atom in a haloalkane (C-Cl) is between 20 and 50 ppm, but for a tertiary carbon, this can be shifted further downfield. savemyexams.com The chemical shifts of the other carbon atoms in the molecule will also be influenced by their proximity to the chlorine atom and their position within the alkyl chains. youtube.com
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (ppm) |
|---|---|
| C1 | ~8 |
| C2 | ~35 |
| C3 | ~75 |
| CH₃ (on C3) | ~28 |
| C4 | ~45 |
| C5 | ~22 |
| C6 | ~27 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon-13 (<sup>13</sup>C) NMR Analysis
DEPT (Distortionless Enhancement by Polarization Transfer) for Carbon Type Assignment
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial 13C NMR spectroscopic technique used to differentiate between carbon atoms based on the number of attached protons. fiveable.mefiveable.me By running a series of DEPT experiments, specifically DEPT-90 and DEPT-135, one can unambiguously assign methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons within a molecule.
In a DEPT-90 spectrum, only signals from CH (methine) carbons appear, and they are positive. nanalysis.com The DEPT-135 experiment is more comprehensive, showing positive peaks for CH and CH3 carbons, while CH2 carbons appear as negative (inverted) peaks. fiveable.menanalysis.com Quaternary carbons, which lack directly attached protons, are absent from both DEPT-90 and DEPT-135 spectra. fiveable.me
For this compound, the carbon skeleton consists of two methyl groups, four methylene groups, one quaternary carbon, and no methine groups. The expected outcomes for its DEPT spectra are detailed in the table below.
| Carbon Type | Number in this compound | DEPT-90 Signal | DEPT-135 Signal |
|---|---|---|---|
| CH3 (Methyl) | 2 | Absent | Positive |
| CH2 (Methylene) | 4 | Absent | Negative |
| CH (Methine) | 0 | Absent | Absent |
| C (Quaternary) | 1 | Absent | Absent |
This analysis allows for the complete assignment of all protonated carbons in the this compound structure.
Mass Spectrometry (MS) Fragmentation Studies of Tertiary Haloalkanes
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Tertiary haloalkanes, due to their specific structural characteristics, undergo predictable fragmentation patterns that provide valuable mechanistic insights.
Electron Impact (EI) is a hard ionization method where a molecule is bombarded with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process imparts significant energy to the molecule, leading to the ejection of an electron to form a molecular radical cation (M•+). libretexts.org The excess energy often causes the molecular ion to undergo extensive fragmentation, which is highly useful for structure elucidation. libretexts.orgyoutube.com
A predominant fragmentation pathway for haloalkanes is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen. youtube.comyoutube.com This process results in a neutral alkyl radical and a cation that is stabilized by resonance involving the lone pair electrons of the halogen atom. uobabylon.edu.iqblogspot.com
In this compound, the molecular ion can undergo alpha-cleavage by losing either the ethyl or the n-butyl group attached to the tertiary carbon. The fragmentation generally favors the loss of the largest alkyl group to form a more stable radical. metwarebio.comwhitman.edu
| Fragmentation Pathway | Neutral Fragment Lost | Mass of Lost Radical (Da) | Resulting Cation Fragment | Predicted m/z of Cation |
|---|---|---|---|---|
| Loss of Ethyl Group | •CH2CH3 | 29 | [C6H12Cl]+ | 119/121 |
| Loss of n-Butyl Group | •CH2CH2CH2CH3 | 57 | [C4H8Cl]+ | 91/93 |
Two other significant fragmentation pathways for alkyl halides involve the elimination of the halogen atom or a hydrogen halide molecule. miamioh.edu
Loss of a Chlorine Radical : The C-Cl bond can cleave, resulting in the direct loss of a chlorine radical (Cl•). This pathway is common and leads to the formation of a stable tertiary carbocation. miamioh.eduucalgary.ca For this compound, this fragmentation produces an ion with an m/z of 113. [C8H17Cl]•+ → [C8H17]+ + Cl•
Loss of Hydrogen Halide : The molecular ion can also undergo the elimination of a neutral molecule of hydrogen chloride (HCl). miamioh.edu This results in the formation of an alkene radical cation. For this compound, this would yield a fragment ion with an m/z of 112. [C8H17Cl]•+ → [C8H16]•+ + HCl
A distinctive feature in the mass spectra of chlorine-containing compounds arises from the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes: 35Cl (approximately 75.8% abundance) and 37Cl (approximately 24.2% abundance). ucalgary.ca This natural 3:1 ratio means that any ion containing a single chlorine atom will present as a pair of peaks separated by two mass units. chemguide.co.uklibretexts.org The peak corresponding to the ion with 35Cl is termed the M peak, while the peak for the ion with 37Cl is the M+2 peak. The intensity of the M+2 peak is approximately one-third that of the M peak. chemguide.co.uklibretexts.orgsavemyexams.com
This pattern is a powerful diagnostic tool for identifying the presence of chlorine in a molecule or its fragments.
| Ion | m/z for 35Cl Isotope (M) | m/z for 37Cl Isotope (M+2) | Expected Intensity Ratio (M : M+2) |
|---|---|---|---|
| Molecular Ion [C8H17Cl]•+ | 148 | 150 | ~3:1 |
| Alpha-Cleavage Fragment [C6H12Cl]+ | 119 | 121 | ~3:1 |
| Alpha-Cleavage Fragment [C4H8Cl]+ | 91 | 93 | ~3:1 |
The intensity of the molecular ion peak in an EI mass spectrum is a direct indicator of its stability. Highly branched molecules, particularly at a tertiary or quaternary center, often exhibit very weak or entirely absent molecular ion peaks. whitman.eduic.ac.ukuobasrah.edu.iq This is because the cleavage at the point of branching leads to the formation of relatively stable carbocations (e.g., tertiary carbocations), making fragmentation a very rapid and energetically favorable process. blogspot.comjove.com
For this compound, the structure is branched at a tertiary carbon atom that also bears the chlorine atom. Fragmentation pathways, such as alpha-cleavage or loss of the chlorine radical, produce stable tertiary carbocations. blogspot.com Consequently, the molecular ion of this compound is expected to be highly unstable under EI conditions, and its corresponding peak at m/z 148/150 would likely be of very low abundance or completely absent from the spectrum. whitman.eduic.ac.ukjove.com
Computational Chemistry and Theoretical Investigations of 3 Chloro 3 Methylheptane Systems
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model molecular systems with a high degree of accuracy. For 3-chloro-3-methylheptane, these calculations are instrumental in mapping out its potential energy surface and understanding the energetics of its characteristic reactions: unimolecular substitution (SN1) and elimination (E1).
The reactivity of this compound is influenced by the relative populations of its various stable conformations. Due to the free rotation around its single bonds, the molecule can adopt several staggered arrangements. Computational methods can determine the geometry and relative energy of these conformers.
A conformational search, typically performed by systematically rotating the key dihedral angles (C2-C3, C3-C4, and C3-methyl), followed by geometry optimization using a DFT method (such as B3LYP with a 6-31G(d) basis set), can identify the stable low-energy structures. The relative energies of these conformers are generally small, leading to a dynamic mixture at room temperature. The stability is dictated by a subtle balance of steric hindrance between the alkyl chains (ethyl, methyl, and butyl groups) and hyperconjugative effects.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT. Energies are relative to the most stable conformer.
| Conformer ID | Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298 K |
| Conf-1 | anti (~180°) | 0.00 | 45.1 |
| Conf-2 | gauche+ (~60°) | 1.5 | 27.4 |
| Conf-3 | gauche- (~-60°) | 1.8 | 23.5 |
| Conf-4 | eclipsed (various) | >15.0 | <0.1 |
The data indicate that the "anti" conformer, where the longest alkyl chains are positioned opposite each other, is the most stable due to minimized steric repulsion. The gauche conformers are slightly higher in energy but are significantly populated at ambient temperatures.
This compound, as a tertiary alkyl halide, reacts through mechanisms involving a carbocation intermediate. The rate-determining step for both SN1 and E1 pathways is the initial heterolytic cleavage of the C-Cl bond to form the 3-methylheptan-3-yl carbocation. study.com
DFT calculations are employed to locate the transition state (TS) for this dissociation. The TS geometry is characterized by a significantly elongated C-Cl bond. For the subsequent E1 pathway, a second transition state corresponding to the removal of a proton from a neighboring carbon by a weak base (e.g., a solvent molecule) can also be modeled. The calculated activation energies (ΔE‡) are crucial for predicting reaction rates.
Table 2: Calculated Activation Energies for SN1 and E1 Pathways Illustrative values calculated in a polar protic solvent model.
| Reaction Pathway | Rate-Determining Step | Key Geometric Feature of TS | Calculated Activation Energy (ΔE‡) (kJ/mol) |
| SN1 | C-Cl Bond Dissociation | r(C-Cl) ≈ 2.8 Å | 85 |
| E1 | C-Cl Bond Dissociation | r(C-Cl) ≈ 2.8 Å | 85 |
| E1 | β-Proton Abstraction | C-H bond elongation, C=C bond formation | ~5-10 |
The initial activation barrier for both SN1 and E1 reactions is identical, as they share a common rate-determining first step. chemistrysteps.comutdallas.edu The subsequent proton abstraction in the E1 pathway has a very low activation barrier. Higher temperatures tend to favor the E1 pathway due to the greater increase in entropy. chemistrysteps.com
The stability of the tertiary carbocation intermediate is paramount to the facility of SN1/E1 reactions. Computational chemistry allows for the precise calculation of the enthalpy of formation for this transient species. Furthermore, the profound influence of the solvent on stabilizing this charged intermediate can be quantified.
Table 3: Calculated Energetics of 3-methylheptan-3-yl Carbocation Formation
| Parameter | Gas Phase | Hexane (ε=1.9) | Ethanol (ε=24.5) | Water (ε=78.4) |
| ΔHformation (kJ/mol) | 650 | - | - | - |
| ΔGsolvation (kJ/mol) | N/A | -55 | -210 | -250 |
| Effective ΔG of Formation (kJ/mol) | 650 | 595 | 440 | 400 |
As shown, the energy required to form the carbocation is dramatically reduced in polar solvents, explaining why SN1/E1 reactions are significantly faster in these media.
Molecular Dynamics Simulations to Model Solvent-Mediated Processes
While DFT calculations provide a static picture of a reaction, molecular dynamics (MD) simulations model the system's evolution over time. aip.org This is particularly useful for studying processes where the explicit interaction and movement of solvent molecules are critical.
MD simulations can model the entire trajectory of an SN1 reaction, from the dissociation of the C-Cl bond to the eventual separation of the resulting ions. aip.org These simulations reveal that the process is more complex than a simple dissociation, often involving distinct ion pair intermediates:
Contact Ion Pair (CIP): The carbocation and chloride anion remain in direct contact, electrostatically bound.
Solvent-Separated Ion Pair (SSIP): One or more solvent molecules interpose themselves between the cation and anion.
Free Ions: The ions have fully diffused away from each other into the bulk solvent.
By running simulations of this compound in a box of explicit solvent molecules (e.g., water), one can track the distance between the carbon and chlorine atoms and observe the lifetime and dynamics of these ion pair species. nih.gov
Table 4: Typical Lifetimes of Ion Pair Species in SN1 Reaction from MD Simulation Conceptual data for this compound in water at 298 K.
| Ion Pair Species | Description | Typical Lifetime (ps) |
| Contact Ion Pair (CIP) | [R+Cl-] | 1-10 |
| Solvent-Separated Ion Pair (SSIP) | [R+ | |
| Free Ions | R+ + Cl- | >100 |
When the C-Cl bond breaks, the planar carbocation and the chloride anion are initially trapped in a "cage" of surrounding solvent molecules. The leaving group (Cl⁻) can temporarily shield one face of the carbocation. chemistrysteps.com If the nucleophile (a solvent molecule) attacks before the chloride ion diffuses away, it is more likely to attack from the opposite face, leading to an excess of stereochemical inversion. Complete racemization only occurs if the leaving group fully escapes the solvent cage, allowing for attack from either side with equal probability. libretexts.org
MD simulations can visualize this solvent cage and track the trajectories of the nucleophile's approach relative to the position of the leaving group. By analyzing hundreds of reactive trajectories, a statistical prediction of the product's stereochemistry can be made. For chiral this compound, this typically results in a slight excess of the inversion product over the retention product, rather than a perfect 50:50 racemic mixture.
Table 5: Predicted Stereochemical Outcome from MD Simulation Trajectories Hypothetical product distribution for the hydrolysis of (R)-3-chloro-3-methylheptane.
| Product | Stereochemical Outcome | Predicted Yield (%) |
| (S)-3-methylheptan-3-ol | Inversion | 58 |
| (R)-3-methylheptan-3-ol | Retention | 42 |
This predicted preference for inversion, driven by the dynamics of the solvent cage, is a subtle but important mechanistic detail revealed only through dynamic simulation methods.
Advanced Topics and Future Research Directions in Tertiary Alkyl Halide Chemistry
Development of Novel Catalytic Systems for Controlled SN1/E1 Selectivity
The non-selective nature of SN1 and E1 reactions for tertiary halides like 3-chloro-3-methylheptane often leads to a mixture of substitution and elimination products, limiting their synthetic utility. youtube.commasterorganicchemistry.com A significant area of research is the development of catalytic systems that can direct the reaction towards a single, desired outcome. The first step in both SN1 and E1 reactions is the formation of a carbocation intermediate. chemicalnote.comquora.comquora.com For this compound, this is the tertiary 3-methylheptan-3-yl cation. The subsequent reaction of this intermediate with a nucleophile (SN1) or a base (E1) determines the product distribution.
Researchers are exploring various catalytic strategies to influence this selectivity. These include:
Lewis Acid Catalysis: Lewis acids can coordinate to the chlorine atom, facilitating its departure and promoting the formation of the carbocation. The nature of the Lewis acid and its counter-ion can influence the stability and reactivity of the resulting ion pair, thereby steering the reaction towards either substitution or elimination.
Phase-Transfer Catalysis: By using phase-transfer catalysts, reactants from immiscible phases can be brought together, allowing for greater control over reaction conditions. The structure of the catalyst can create a specific microenvironment around the carbocation intermediate, favoring one reaction pathway over the other.
Enzyme-Mimicking Catalysts: Supramolecular catalysts, such as cyclodextrins or calixarenes, can be designed to encapsulate the tertiary alkyl halide. This encapsulation can sterically hinder the approach of a base to a β-hydrogen, thus disfavoring the E1 pathway and promoting the SN1 reaction.
Table 1: Hypothetical Catalytic Systems for Controlling Selectivity in the Reaction of this compound
| Catalyst Type | Proposed Mechanism of Control | Potential Outcome for this compound |
|---|---|---|
| Bulky Lewis Acid (e.g., Aluminum tris(2,6-di-tert-butylphenoxide)) | Steric hindrance around the carbocation may favor attack by a small nucleophile over proton abstraction by a base. | Increased SN1 product ratio. |
| Chiral Phase-Transfer Catalyst | Can create a chiral environment, potentially leading to stereoselective substitution and influencing the SN1/E1 ratio. | Potential for enantioenriched SN1 products. |
Future work in this area will focus on designing highly selective and efficient catalysts that can operate under mild conditions, making the synthesis of specific products from tertiary halides more predictable and sustainable.
Application of Machine Learning and AI in Predicting Reaction Outcomes for Complex Halogenoalkanes
Predicting the outcome of chemical reactions, particularly competing ones like SN1 and E1, is a complex task due to the many variables involved (substrate structure, solvent, temperature, nucleophile/base). youtube.comyoutube.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to tackle this challenge. nih.govarxiv.orgrjptonline.orgresearchgate.net
By training algorithms on vast datasets of known chemical reactions, ML models can learn to identify subtle patterns and correlations that govern reaction outcomes. rjptonline.orgnih.gov For a complex halogenoalkane like this compound, an AI model could predict the ratio of substitution to elimination products under a given set of conditions with increasing accuracy. arxiv.orgresearchgate.net
The process typically involves:
Data Curation: Compiling a large database of reactions involving tertiary alkyl halides, including detailed information on reactants, reagents, solvents, temperatures, and product yields.
Feature Engineering: Representing the molecules and reaction conditions as numerical inputs (descriptors) that the machine learning model can process. This can include electronic properties, steric parameters, and solvent polarity scales.
Model Training: Using algorithms such as neural networks or random forests to learn the relationship between the input features and the reaction outcome (e.g., SN1:E1 ratio). nih.gov
Prediction and Validation: The trained model can then be used to predict the outcomes for new, unseen reactions.
Table 2: Machine Learning Model for Predicting this compound Reactivity
| Input Features (Descriptors) | Output Prediction | Potential Impact |
|---|---|---|
| Molecular structure of this compound (e.g., SMILES string) | SN1 Product Yield (%) | Accelerates the discovery of optimal reaction conditions. |
| Nucleophile/Base properties (e.g., pKa, nucleophilicity parameter) | E1 Product Yield (%) | Reduces the need for extensive experimental screening. |
| Solvent properties (e.g., dielectric constant, polarity) | Predicted major product | Enables in-silico synthesis planning with higher confidence. |
The future of this field lies in developing more sophisticated models that can not only predict product ratios but also suggest optimal reaction conditions to achieve a desired outcome and even propose novel reaction pathways. nih.gov
Exploration of Green Chemistry Methodologies for Synthesis and Transformation of Tertiary Chloroalkanes
Traditional methods for the synthesis and transformation of alkyl halides often involve hazardous reagents, volatile organic solvents, and significant energy consumption. Green chemistry seeks to address these issues by developing more environmentally benign alternatives. nih.gov For tertiary chloroalkanes like this compound, green chemistry principles can be applied to both their synthesis and subsequent reactions.
Green Synthesis Routes: The synthesis of this compound typically involves the reaction of 3-methylheptan-3-ol with a chlorinating agent like hydrochloric acid. Green approaches could involve:
Alternative Solvents: Replacing traditional chlorinated or aromatic solvents with greener alternatives such as ionic liquids, supercritical CO₂, or even water, where feasible. rsc.org
Catalytic Chlorination: Developing catalytic methods that use less hazardous and more atom-economical chlorine sources than traditional stoichiometric reagents.
Flow Chemistry: Utilizing continuous flow reactors can improve safety, reduce waste, and allow for more precise control over reaction parameters, leading to higher yields and purity.
Green Transformations: For the SN1/E1 reactions of this compound, green methodologies focus on:
Biodegradable Solvents: Using solvents derived from renewable resources, such as bio-ethanol or 2-methyltetrahydrofuran.
Energy Efficiency: Employing microwave or ultrasound irradiation to accelerate reactions, often reducing reaction times and energy consumption compared to conventional heating.
Catalytic Reactions: As discussed in section 6.1, using catalysts can reduce the need for harsh reagents and improve selectivity, minimizing waste.
Table 3: Comparison of Traditional vs. Green Chemistry Approach for this compound
| Process Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Synthesis | 3-methylheptan-3-ol + conc. HCl in ether | Catalytic chlorination of 3-methylheptane (B165616) using a benign chlorine source in a flow reactor. | Atom Economy, Safer Solvents, Waste Prevention |
| Solvent | Dichloromethane or Benzene | Ionic Liquid or Supercritical CO₂ | Safer Solvents & Auxiliaries |
| Energy Input | Conventional heating (reflux) | Microwave-assisted reaction | Design for Energy Efficiency |
| Product Isolation | Solvent extraction and distillation | Supercritical fluid extraction | Reduce Derivatives, Waste Prevention |
Future research will likely focus on integrating these green principles into a holistic approach, from the sustainable synthesis of the starting materials to the environmentally friendly transformation into desired products.
Mechanistic Insights from Ultrafast Spectroscopy for Intermediates in Tertiary Halide Reactions
The key to understanding and controlling the SN1/E1 competition is to study the transient species involved, particularly the carbocation intermediate. uomustansiriyah.edu.iq However, these intermediates are often extremely short-lived, existing for mere picoseconds or even femtoseconds. Ultrafast spectroscopy techniques, such as femtosecond pump-probe spectroscopy, provide a window into these fleeting moments, allowing for the direct observation of reaction dynamics. scispace.comresearchgate.net
In a typical experiment to study this compound:
A "pump" laser pulse, with a duration of a few femtoseconds, initiates the reaction by exciting the C-Cl bond, leading to its cleavage and the formation of the 3-methylheptan-3-yl cation.
A second "probe" laser pulse, delayed by a precisely controlled time interval, is used to measure the absorption or emission spectrum of the species present in the solution.
By varying the delay time between the pump and probe pulses, a "movie" of the reaction can be constructed, tracking the formation of the carbocation and its subsequent decay as it reacts to form the SN1 and E1 products. researchgate.net
Table 4: Application of Ultrafast Spectroscopy to the Solvolysis of this compound
| Timescale | Event | Spectroscopic Signature | Information Gained |
|---|---|---|---|
| 0 - 100 fs | C-Cl bond excitation and cleavage | Decay of the this compound signal; Appearance of a new transient absorption band. | Rate of carbocation formation. |
| 100 fs - 10 ps | Carbocation solvation and relaxation | Shift in the transient absorption spectrum as solvent molecules rearrange around the cation. | Dynamics of solvent-intermediate interaction. |
These experimental techniques, combined with high-level computational chemistry, provide unparalleled mechanistic detail. researchgate.net Future advancements in ultrafast spectroscopy, such as two-dimensional infrared (2D-IR) spectroscopy, will offer even more detailed structural information about the carbocation intermediate and its interactions with the surrounding solvent molecules, ultimately enabling a more rational design of selective chemical reactions. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for 3-chloro-3-methylheptane in laboratory settings?
Answer:
The synthesis of this compound typically involves chlorination of 3-methylheptane or nucleophilic substitution of a tertiary alcohol precursor. For reproducible yields:
- Grignard reagent alkylation : React 3-methylheptan-3-ol with thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Use fractional distillation (boiling point ~160–165°C) to isolate the product. Confirm purity via gas chromatography (GC) with flame ionization detection (FID) .
- Safety : Ensure proper ventilation due to HCl gas release during synthesis .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 148 (C₈H₁₇Cl⁺) and fragments at m/z 91 (loss of C₃H₇Cl) .
- Infrared (IR) : C-Cl stretch near 550–650 cm⁻¹ .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood due to volatility and potential respiratory irritation .
- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .
- Exposure Response : For inhalation, move to fresh air; for skin contact, wash with soap and water. Document incidents for toxicity data gaps .
Advanced: How do steric and electronic factors influence the reaction mechanisms of this compound in substitution reactions?
Answer:
The tertiary chloro group favors Sₙ1 mechanisms due to:
- Steric hindrance : Bulky 3-methylheptane structure stabilizes carbocation intermediates .
- Solvent effects : Polar protic solvents (e.g., ethanol) enhance ionization. Kinetic studies (e.g., conductivity measurements) can quantify rate constants .
- Competing pathways : Monitor elimination products (e.g., alkenes) via GC-MS to assess E2 vs. Sₙ1 dominance .
Advanced: What analytical strategies resolve contradictions in reported environmental persistence data for this compound?
Answer:
- Degradation studies : Use soil microcosms under controlled conditions (pH, temperature) to measure half-life. Compare aerobic vs. anaerobic degradation pathways using LC-MS/MS .
- Bioaccumulation potential : Calculate log Kₒw (octanol-water partition coefficient). Experimental values >3 suggest bioaccumulation; discrepancies may arise from impurity interference .
- Inter-laboratory validation : Standardize OECD 301B (Ready Biodegradability) protocols to minimize variability .
Advanced: How can computational modeling improve the design of experiments involving this compound?
Answer:
- Density Functional Theory (DFT) : Predict reaction transition states and activation energies for substitution reactions. Validate with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent choice for Sₙ1 vs. Sₙ2) .
- QSAR (Quantitative Structure-Activity Relationship) : Model toxicity endpoints to prioritize in vitro testing, reducing animal use .
Advanced: What methodologies address discrepancies in toxicity profiles of this compound across studies?
Answer:
- Systematic review : Aggregate data from OECD-compliant assays (e.g., acute oral toxicity in rodents) and adjust for purity (≥98% by GC) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., chlorinated alcohols) in liver microsomes .
- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile conflicting NOAEL (No Observed Adverse Effect Level) values .
Advanced: How can researchers validate the stereochemical stability of this compound under varying storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
